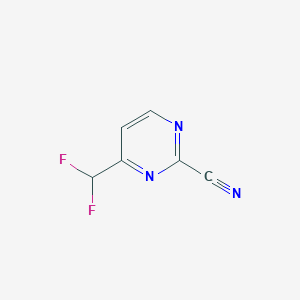

4-(Difluoromethyl)pyrimidine-2-carbonitrile

Description

Properties

IUPAC Name |

4-(difluoromethyl)pyrimidine-2-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3F2N3/c7-6(8)4-1-2-10-5(3-9)11-4/h1-2,6H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBGDEFRFUQRWLW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(N=C1C(F)F)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3F2N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Difluoromethyl)pyrimidine-2-carbonitrile typically involves the introduction of a difluoromethyl group to a pyrimidine ring. One common method involves the reaction of a suitable pyrimidine precursor with difluoromethylating agents under controlled conditions. The reaction conditions often include the use of solvents such as acetonitrile or dimethylformamide (DMF) and catalysts like copper or palladium complexes to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as described above but optimized for higher yields and efficiency. This can include continuous flow reactors and automated systems to ensure consistent quality and scalability .

Chemical Reactions Analysis

Types of Reactions

4-(Difluoromethyl)pyrimidine-2-carbonitrile can undergo various types of chemical reactions, including:

Substitution Reactions: The difluoromethyl group can be substituted with other functional groups under appropriate conditions.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.

Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

Substitution Reactions: Common reagents include halogenating agents and nucleophiles.

Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Coupling Reactions: Catalysts such as palladium or copper complexes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrimidine derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound .

Scientific Research Applications

While the search results do not offer extensive information specifically on the applications of "4-(Difluoromethyl)pyrimidine-2-carbonitrile," they do provide some context regarding related compounds and applications that can help infer potential uses.

Note: It's important to state that direct applications of "this compound" are not detailed in the provided search results. The following is based on related compounds and potential applications extrapolated from the available information.

Pharmaceutical Industry

- Building Blocks for Drug Synthesis Pyrimidines and their derivatives are frequently used as building blocks in the synthesis of pharmaceutical compounds . The presence of difluoromethyl and carbonitrile groups can add specific properties to a molecule, such as altered lipophilicity or enhanced metabolic stability.

- Enzyme Inhibitors Pyrimidine-4-carboxamide derivatives have been identified as inhibitors of NAPE-PLD, an enzyme involved in lipid signaling . Therefore, "this compound" might be explored in creating enzyme inhibitors.

- COX-2 Inhibitors Pyrimidine derivatives have demonstrated potential as COX-2 inhibitors, which are significant in anti-inflammatory and anticancer applications .

Agrochemical Industry

- Trifluoromethylpyridine Derivatives in Agrochemicals Trifluoromethylpyridine (TFMP) derivatives are used in crop protection . Given the structural similarities, "this compound" might find use in creating new agrochemicals.

General Chemical Synthesis

- Introduction of Fluorine-Containing Moieties The introduction of fluorine-containing groups into organic compounds can significantly alter their biological activities and physical properties . "this compound" can serve as a reagent to introduce a difluoromethyl group, which is of interest in medicinal chemistry and materials science .

Material Science

Mechanism of Action

The mechanism of action of 4-(Difluoromethyl)pyrimidine-2-carbonitrile involves its interaction with specific molecular targets and pathways. The difluoromethyl group can influence the compound’s reactivity and binding affinity to various enzymes and receptors. This can result in modulation of biological processes, making it a valuable compound for studying biochemical pathways and developing new therapeutic agents .

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

Pyrimidinecarbonitrile derivatives exhibit diverse biological and physicochemical properties depending on substituents. Key analogs include:

- 4-(4-Methoxyphenyl)-2-(methylthio)-6-oxo-1,6-dihydropyrimidine-5-carbonitrile (): Features a methoxyphenyl group and methylthio substituent. Its high melting point (300°C) suggests strong intermolecular interactions due to polar groups .

- 4-Amino-2-phenyl-6-(thienyl)-5-pyrimidinecarbonitrile (): Incorporates a thienyl group, resulting in a melting point of 200°C. The thienyl substituent contributes to aromatic stacking interactions .

- 2-[(2-Methoxyethyl)sulfanyl]-4-(2-methylpropyl)-6-oxo-1,6-dihydropyrimidine-5-carbonitrile (): Contains a methoxyethylsulfanyl group, with a lower melting point (113–115°C), likely due to reduced crystallinity from flexible side chains .

Table 1: Comparative Physicochemical Properties

Role of Fluorine in Difluoromethyl Derivatives

The difluoromethyl group in 4-(Difluoromethyl)pyrimidine-2-carbonitrile is expected to:

- Increase lipophilicity, enhancing membrane permeability compared to non-fluorinated analogs (e.g., methyl or methoxy groups) .

- Improve metabolic stability by resisting oxidative degradation, a common advantage of fluorine in drug design .

In contrast, chloro or methylsulfanyl substituents () may prioritize electronic withdrawal or steric effects over metabolic stability .

Spectroscopic Trends

- IR Spectroscopy: All analogs show a nitrile (CN) stretch near 2212 cm⁻¹, confirming the cyano group’s presence .

- NMR Spectroscopy : Substituents influence chemical shifts. For example, methoxy groups resonate at δ ~3.27 ppm (), while aromatic protons in thienyl derivatives appear at δ 7.31–8.39 ppm () .

Biological Activity

4-(Difluoromethyl)pyrimidine-2-carbonitrile is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on its synthesis, mechanisms of action, and applications in drug development.

Chemical Structure

This compound features a pyrimidine ring substituted with a difluoromethyl group and a cyano group. Its molecular formula is C7H4F2N4, with a molecular weight of approximately 182.13 g/mol.

Synthesis Methods

The synthesis of this compound can be achieved through various methods, including:

- Nucleophilic Substitution : Utilizing difluoromethyl reagents in reactions with pyrimidine derivatives.

- Cyclization Reactions : Involving the formation of the pyrimidine ring from simpler precursors under controlled conditions.

Recent advancements have emphasized scalable and efficient synthetic routes that enhance yield and purity, making it more accessible for research and development purposes .

Anticancer Properties

This compound has shown promising anticancer activity in several studies. For example:

- In vitro Studies : It demonstrated significant cytotoxicity against various cancer cell lines, including MCF-7 (breast cancer) and HCT-116 (colon cancer), with IC50 values indicating strong anti-proliferative effects .

- Mechanism of Action : The compound's mechanism involves the inhibition of specific enzymatic pathways linked to tumor growth, particularly through COX-2 inhibition, which is associated with inflammation and cancer progression .

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties:

- Broad-Spectrum Activity : Research indicates that it possesses both antibacterial and antifungal activities, making it a candidate for developing new antimicrobial agents .

- Case Studies : In one study, derivatives of pyrimidine compounds exhibited significant activity against resistant bacterial strains, suggesting potential use in treating infections where conventional antibiotics fail .

Neuroprotective Effects

Emerging studies have highlighted the neuroprotective potential of this compound:

- Alzheimer's Disease Models : The compound showed inhibition of acetylcholinesterase (AChE), an enzyme linked to Alzheimer's disease, indicating potential as a treatment option .

- Antioxidant Properties : It has demonstrated antioxidant activity that could protect neuronal cells from oxidative stress, further supporting its neuroprotective claims .

Structure–Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Key findings include:

| Substituent | Biological Activity | IC50 Value |

|---|---|---|

| Difluoromethyl | Anticancer (MCF-7) | 0.64 µM |

| Cyano Group | Antimicrobial | Varies by strain |

| Acyclic Chains | Neuroprotective (AChE inhibition) | 40.54 μg/mL |

These modifications can significantly influence the compound's efficacy and safety profile.

Q & A

Basic Research Questions

Q. What are common synthetic routes for 4-(difluoromethyl)pyrimidine-2-carbonitrile, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves cyclization or nucleophilic substitution reactions. For example, pyrimidine derivatives are often synthesized via condensation of amidines with difluoromethyl ketones or via halogen-difluoromethyl exchange. Key steps include using polar aprotic solvents (e.g., DMF) and bases like potassium carbonate to facilitate deprotonation and cyclization . Optimization involves adjusting stoichiometry, temperature (reflux vs. room temperature), and catalyst selection (e.g., palladium catalysts for cross-coupling reactions). Monitoring via TLC and HPLC ensures intermediate purity.

Q. How is this compound characterized using spectroscopic techniques?

- Methodological Answer : Characterization combines 1H/13C NMR to confirm the difluoromethyl group (δ ~5.5–6.5 ppm for CF2H in 1H NMR; δ ~110–120 ppm for CF2 in 13C NMR) and the carbonitrile moiety (IR absorption at ~2212 cm⁻¹) . Mass spectrometry (MS) verifies molecular ion peaks (e.g., [M+H]+), while X-ray crystallography resolves regiochemistry. For conflicting data (e.g., overlapping signals), deuterated solvent swaps or 2D NMR (COSY, HSQC) resolve ambiguities .

Q. What solvents and temperature ranges are optimal for its stability during storage and reactions?

- Methodological Answer : The compound is hygroscopic and sensitive to hydrolysis. Store in anhydrous DMSO or acetonitrile at –20°C under inert gas. Reaction temperatures >100°C in polar solvents (DMF, DMSO) improve solubility but risk decomposition. Lower temperatures (0–25°C) are preferred for nucleophilic substitutions to minimize side reactions .

Advanced Research Questions

Q. How does the difluoromethyl group influence electronic properties and binding interactions in biological targets?

- Methodological Answer : The CF2H group enhances metabolic stability via inductive effects (electron-withdrawing) and reduces basicity of adjacent amines, improving bioavailability . Computational studies (DFT, molecular docking) reveal steric and electrostatic interactions with hydrophobic enzyme pockets. For example, fluorine’s van der Waals radius (1.47 Å) allows tight packing in active sites, while C–F bonds stabilize conformations via gauche effects. Compare with non-fluorinated analogs using SPR or ITC binding assays .

Q. What strategies improve regioselective functionalization at the pyrimidine ring’s C4 and C2 positions?

- Methodological Answer : Directing groups (e.g., amino or chloro substituents) control regioselectivity. For C4 modifications, use Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura with boronic acids) under mild conditions. For C2 cyano group retention, employ protecting groups (e.g., Boc for amines) during halogenation . Competitive experiments with isotopic labeling (e.g., 13C/19F tracking) quantify selectivity.

Q. How can contradictory spectral data (e.g., NMR splitting patterns) be resolved for structural confirmation?

- Methodological Answer : Contradictions arise from tautomerism or dynamic processes. Use variable-temperature NMR to slow exchange rates and decouple overlapping signals. For example, NH protons in pyrimidines exhibit broad peaks at room temperature but resolve at –40°C. Complement with NOESY to confirm spatial proximity of substituents . Cross-validate with high-resolution MS and X-ray diffraction .

Q. What computational methods predict the compound’s reactivity in nucleophilic aromatic substitution (SNAr)?

- Methodological Answer : DFT calculations (e.g., B3LYP/6-31G*) model charge distribution and frontier molecular orbitals. Calculate Fukui indices to identify electrophilic centers (C4 > C2 in pyrimidines). Solvent effects (PCM models) refine activation energy predictions. Validate with kinetic studies (e.g., monitoring SNAr rates with UV-Vis or 19F NMR) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.